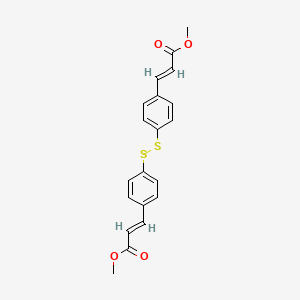

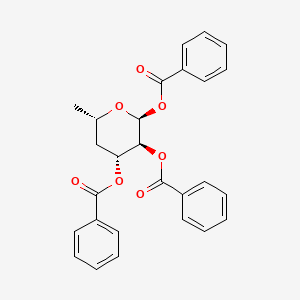

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₃₁NO₈ and its molecular weight is 485.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound has been utilized in the synthesis of orthogonally protected muramic acid building blocks for solid-phase peptide synthesis, highlighting its importance in the preparation of peptide natural products containing oligo(poly)saccharide moieties. This demonstrates the compound's role in facilitating the synthesis of complex biochemical structures (Vlahoviček-Kahlina & Jakas, 2015).

Investigations into the conformation analysis of related compounds have provided insights into their structural behavior, such as the chair conformation of glucopyranose and 1,3-dioxane rings, which are crucial for understanding the stereochemical outcomes of glycosylation reactions (Kojic´ Prodica & Spek, 2010).

Applications in Biochemical Synthesis

The compound serves as a key intermediate in the synthesis of β-cycloalkylglycosides of Muramyl Dipeptide, demonstrating its utility in the creation of molecules with potential immunostimulatory properties. This application underscores the compound's relevance in medicinal chemistry and vaccine development (Zemlyakov, Tsikalova, & Tsikalov, 2017).

Another study explored the synthesis of N-Acetylmuramyl-L-Alanyld-Isoglutamine α-Phenylglycoside from related precursors, highlighting the compound's significance in the synthesis of glycopeptides. Such research is pivotal for the development of novel therapeutic agents, particularly in the area of bacterial infection and immune response (Zemlyakov, Tsikalova, & Tsikalov, 2020).

Role in Molecular Research and Development

- The compound's applications extend to the study of molecular interactions, such as in the synthesis and reactions of 4‐(Aminoaryl)methylene‐2‐aryl‐2‐imidazolin-5‐ones, where it is used to investigate the acetylation and benzoylation reactions. This research contributes to the broader understanding of chemical reactivity and the development of novel synthetic methodologies (Shafi et al., 2005).

Mécanisme D'action

Target of Action

The primary target of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester is the peptidoglycan , the main skeletal component of all bacterial cell walls . This compound holds value as a tool in exploring the structure and functions of bacterial cell walls .

Mode of Action

It is known to interact with the peptidoglycan in bacterial cell walls

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis and function of bacterial cell walls, given its interaction with peptidoglycan

Result of Action

Given its interaction with peptidoglycan, it may influence the structure and function of bacterial cell walls .

Propriétés

IUPAC Name |

methyl (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20?,21+,22-,23-,25?,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYOCWILIJFUOR-KVFANMLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

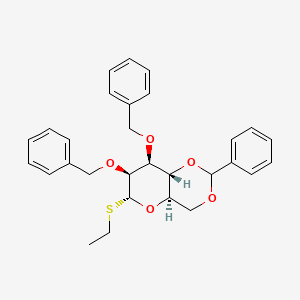

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)

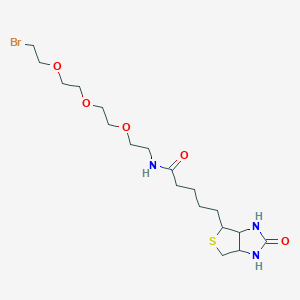

![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)